molecular formula C11H21ClN2O2 B3114296 Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride CAS No. 2007925-05-3

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride

Cat. No.: B3114296
CAS No.: 2007925-05-3
M. Wt: 248.75
InChI Key: XYYKKDJSAKRWRS-UHFFFAOYSA-N
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Description

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C11H21ClN2O2. It is known for its unique bicyclic structure, which includes a diazabicyclo octane ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride typically involves the reaction of tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol and requires careful monitoring of temperature and pH levels .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis

Properties

IUPAC Name

tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYKKDJSAKRWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNC2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride
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Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride
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Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride
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Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride
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Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride

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